N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE
Overview
Description
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE, the specific synthetic route involves the following steps:
Condensation: 6-aminopyrimidine is condensed with ethoxymethylenemalonic ester.
Cyclization: The intermediate product undergoes cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Functionalization: The resulting pyrrolo[2,3-d]pyrimidine core is further functionalized with 3-pyridyl and 2-furylmethyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases and cyclin-dependent kinases.
Biological Research: It is used in studies related to cell cycle regulation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of diseases.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE involves the inhibition of specific molecular targets:
Tyrosine Kinases: The compound binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and blocking signal transduction pathways involved in cell proliferation.
Cyclin-Dependent Kinases: It inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Signal Transduction Pathways: The compound interferes with various signal transduction pathways, modulating cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
API-1: A pyrido[2,3-d]pyrimidin-5-one derivative with antiproliferative activity.
Uniqueness
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE is unique due to its specific functional groups and the combination of pyrrolo[2,3-d]pyrimidine and pyridine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-13(2)23(14-5-3-7-19-9-14)18-16(12)17(21-11-22-18)20-10-15-6-4-8-24-15/h3-9,11H,10H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFVWVQHWRLIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CO3)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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